2-Amino-1-(3-nitrophenyl)propan-1-one
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Overview
Description
2-Amino-1-(3-nitrophenyl)propan-1-one is an organic compound that features an amino group, a nitro group, and a ketone functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-nitrophenyl)propan-1-one typically involves the nitration of a suitable precursor followed by amination. One common method is the nitration of acetophenone to form 3-nitroacetophenone, which is then subjected to reductive amination to introduce the amino group at the alpha position relative to the ketone .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in a diamino compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
Scientific Research Applications
2-Amino-1-(3-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-nitrophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)propan-1-one: Similar structure but with the nitro group at the para position.
2-Amino-1-(2-nitrophenyl)propan-1-one: Similar structure but with the nitro group at the ortho position.
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Contains an additional hydroxyl group.
Uniqueness
2-Amino-1-(3-nitrophenyl)propan-1-one is unique due to the position of the nitro group, which influences its reactivity and interaction with other molecules. The meta position of the nitro group can affect the compound’s electronic properties and steric hindrance, making it distinct from its ortho and para counterparts .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-amino-1-(3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H10N2O3/c1-6(10)9(12)7-3-2-4-8(5-7)11(13)14/h2-6H,10H2,1H3 |
InChI Key |
RZYLDRCWOXRVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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